Riboflavin-13C4,15N2: A Technical Guide for Researchers
Riboflavin-13C4,15N2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Riboflavin-13C4,15N2, a stable isotope-labeled internal standard crucial for the accurate quantification of riboflavin (Vitamin B2) in various biological matrices. This document details its chemical properties, applications in quantitative analysis, relevant metabolic pathways, and a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts: The Role of Riboflavin-13C4,15N2 in Quantitative Analysis
Riboflavin-13C4,15N2 is a synthetic form of riboflavin where four carbon atoms and two nitrogen atoms in the dioxopyrimidine ring are replaced with their heavier stable isotopes, 13C and 15N, respectively.[1] This isotopic labeling results in a molecule with a higher molecular weight than endogenous riboflavin but with identical chemical and physical properties.[1][2] This characteristic is paramount for its application as an internal standard in isotope dilution mass spectrometry.
When added to a biological sample at a known concentration, Riboflavin-13C4,15N2 co-elutes with the naturally occurring riboflavin during chromatographic separation. By comparing the mass spectrometer's signal intensity of the analyte (riboflavin) to that of the internal standard (Riboflavin-13C4,15N2), precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[3]
Chemical Structure and Properties
The chemical structure of Riboflavin-13C4,15N2 is identical to that of riboflavin, with the exception of the isotopic labeling.
Chemical Structure:
Chemical Structure of Riboflavin-13C4,15N2
The table below summarizes the key quantitative data for Riboflavin-13C4,15N2.
| Property | Value | Source |
| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | |
| Molecular Weight | 382.32 g/mol | |
| CAS Number | 1217461-14-7 | |
| Isotopic Purity (¹³C) | ≥99% | |
| Isotopic Purity (¹⁵N) | ≥98% | |
| Chemical Purity | ≥97% | |
| Appearance | Orange solid | |
| Melting Point | 290 °C (decomposes) | |
| Storage Temperature | -20°C |
Riboflavin Metabolic Pathway
Riboflavin is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for a multitude of metabolic pathways, including the electron transport chain, fatty acid β-oxidation, and the citric acid cycle. The following diagram illustrates the conversion of riboflavin to its active forms.
Conversion of Riboflavin to FMN and FAD.
Experimental Protocols: Quantification of Riboflavin in Biological Samples
The use of Riboflavin-13C4,15N2 as an internal standard is a cornerstone of accurate and precise measurement of riboflavin levels in biological matrices such as plasma, serum, and urine. The general workflow for such an analysis is depicted below.
General workflow for riboflavin quantification.
Detailed Methodologies
While specific parameters will vary depending on the instrumentation and matrix, a general protocol for the analysis of riboflavin in human plasma using LC-MS/MS with Riboflavin-13C4,15N2 as an internal standard is as follows:
1. Sample Preparation:
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To 100 µL of plasma, add a known amount of Riboflavin-13C4,15N2 solution (e.g., 75 µL).
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Induce protein precipitation by adding a precipitating agent such as 125 µL of 0.1 M zinc sulfate or acetonitrile.
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Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
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Carefully collect the supernatant for analysis.
2. Liquid Chromatography:
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Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column is commonly used for separation.
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Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile.
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Flow Rate: A typical flow rate would be in the range of 300-500 µL/min.
3. Tandem Mass Spectrometry:
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Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both riboflavin and Riboflavin-13C4,15N2.
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Riboflavin: The precursor ion (Q1) is typically m/z 377.1, and a common product ion (Q3) is m/z 243.1.
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Riboflavin-13C4,15N2: The precursor ion (Q1) will be m/z 383.1 (due to the isotopic labeling), and a corresponding shifted product ion will be monitored.
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4. Quantification:
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A calibration curve is constructed by analyzing a series of standards with known concentrations of riboflavin and a fixed concentration of the internal standard.
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The ratio of the peak area of the riboflavin MRM transition to the peak area of the Riboflavin-13C4,15N2 MRM transition is plotted against the concentration of riboflavin.
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The concentration of riboflavin in the unknown samples is then determined from this calibration curve.
This technical guide provides a foundational understanding of Riboflavin-13C4,15N2 and its application in quantitative research. For specific applications, further optimization of the experimental protocol is recommended to suit the particular matrix and instrumentation.
References
- 1. Riboflavin-(dioxopyrimidine-13C4,15N2) = 98atom , = 97 CP 1217461-14-7 [sigmaaldrich.com]
- 2. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]
- 3. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
